molecular formula C12H8N2 B162058 5-Phenylpyridine-3-carbonitrile CAS No. 10177-11-4

5-Phenylpyridine-3-carbonitrile

Cat. No. B162058
CAS RN: 10177-11-4
M. Wt: 180.2 g/mol
InChI Key: CTVJVGOUKSPYST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-3-carbonitrile derivatives has been described in various studies. One such method involves a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate . Another method involves heating a mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 5-Phenylpyridine-3-carbonitrile is characterized by a pyridine ring attached to a phenyl group and a carbonitrile group . The molecule contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 triple bond, and 12 aromatic bonds .

Scientific Research Applications

Synthesis and Characterization

  • 5-Phenylpyridine-3-carbonitrile derivatives have been synthesized through various chemical reactions. For instance, 2–amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitriles were synthesized using Tandem Michael addition/imino-nitrile cyclization. These compounds were structurally characterized using techniques like MS, IR, CHN, and NMR spectral data (Dong et al., 2010).

Biological Activity

  • Some derivatives of 5-Phenylpyridine-3-carbonitrile have shown potential biological activities. For instance, certain heterocyclic compounds synthesized from 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) and 2- cyanoethanethio-amide exhibited anti-cancer activities (Abdel-fattah & Elsayed, 2009).

Corrosion Inhibition

  • Some pyridine derivatives, including those related to 5-Phenylpyridine-3-carbonitrile, have been investigated for their corrosion inhibition properties. These derivatives have been found effective in inhibiting corrosion of metals like mild steel in acidic environments (Verma et al., 2015); (Singh et al., 2016).

Synthesis of New Compounds

  • The synthesis of novel compounds using 5-Phenylpyridine-3-carbonitrile derivatives has been explored. For example, a variety of methoxypyridine derivatives were synthesized and characterized. These compounds displayed promising antiproliferative effects against several cancer cell lines (Al‐Refai et al., 2019).

Surface Morphology Studies

  • Derivatives of 5-Phenylpyridine-3-carbonitrile have been used in surface morphology studies. Scanning electron microscopy (SEM) and atomic force microscopy (AFM) were utilized to examine the surface morphology of metal inhibited by these derivatives (Yadav et al., 2016).

properties

IUPAC Name

5-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVJVGOUKSPYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304859
Record name 5-Phenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyridine-3-carbonitrile

CAS RN

10177-11-4
Record name 5-Phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10177-11-4
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Record name NSC 167779
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Record name 10177-11-4
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Record name 5-Phenylpyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OA Al-Fulaij, AZA Elassar, KM Dawood - European Journal of …, 2019 - eurjchem.com
… Cross-coupling of the 5-bromo pyridine-3-carbonitrile derivative 17 [37] with phenylboronic acid 11 in water using Pd-complex 8 (1 mol%) afforded the 5phenylpyridine-3-carbonitrile …
Number of citations: 2 www.eurjchem.com
F Jemmezi, FBH Kether, I Amri, J Bassem… - IOSR J. Appl …, 2014 - researchgate.net
Potential biologically active derivatives of the 2-Amino-5-aryl or Formylpyridine-3-Carbonitriles (2a-d) were prepared by the cyclocondensation reaction of vinamidinium salts with …
Number of citations: 16 www.researchgate.net
AM Hussein, EA Ishak, AA Atalla, SA Hafiz… - … , Sulfur, and Silicon, 2007 - Taylor & Francis
Many pyridinethiones are biologically active. In view of our interest in developing efficient syntheses of polyfunctionally substituted heteroaromatics utilizing the readily obtainable …
Number of citations: 23 www.tandfonline.com
F Jemmezi, S Chtiba, J Khiari - Journal of Heterocyclic …, 2013 - Wiley Online Library
The symmetrical vinamidinium salts were allowed to react with malononitrile in refluxing ethanol in the presence of ammonium acetate for 12 h to afford the 2‐amino‐5‐aryl or …
Number of citations: 3 onlinelibrary.wiley.com

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